Cyanine3.5 azide (chloride)
Description
Contextualization of Cyanine (B1664457) Dyes in Bioconjugation and Labeling Methodologies
Cyanine dyes are a class of synthetic organic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. rsc.org This structure gives them distinct and tunable optical properties, making them highly valuable for a variety of biological applications. medchemexpress.com They are widely used to label a diverse range of biomolecules, including peptides, proteins, antibodies, and nucleic acids. aatbio.com This labeling enables researchers to visualize, track, and quantify these molecules in various experimental setups, such as fluorescence microscopy, flow cytometry, and in vivo imaging. rsc.org
Key characteristics of cyanine dyes that contribute to their utility in bioconjugation include:
High Molar Extinction Coefficients: They absorb light very efficiently. medchemexpress.com
Tunable Absorption and Emission Spectra: Their spectral properties can be synthetically modified, allowing for the development of dyes that absorb and emit light at specific wavelengths. medchemexpress.comnih.gov This is particularly useful for multicolor imaging experiments where multiple targets are labeled simultaneously.
Good Water Solubility: Many cyanine dyes are water-soluble, which is essential for working with biological samples in aqueous environments. medchemexpress.com
Straightforward Synthesis: The synthesis of various cyanine dye derivatives is relatively well-established. medchemexpress.com
Cyanine dyes are often functionalized with reactive groups that allow them to be covalently attached to biomolecules. google.com This process, known as bioconjugation, is a cornerstone of modern molecular biology research.
Significance of Azide (B81097) Functionalization in Bioorthogonal Chemistry for Research
The "azide" part of Cyanine3.5 azide (chloride) refers to the presence of an azide functional group (-N3). This small, abiotic group is a key player in a powerful set of chemical reactions known as bioorthogonal chemistry. nih.govnih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov
The azide group is particularly valuable in this context for several reasons:
Abiotic Nature: Azides are essentially absent from and unreactive with most biological molecules, ensuring that they will only react with their intended partner. nih.govnih.gov
Small Size: The small size of the azide group means that it is less likely to disrupt the natural structure and function of the biomolecule to which it is attached. nih.govnih.gov
Specific Reactivity: Azides undergo highly specific and efficient reactions with a limited number of complementary functional groups, most notably alkynes. mdpi.comnih.gov
This specific reactivity forms the basis of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. aatbio.comnih.gov The most common type of click chemistry used in biological research is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). aatbio.compcbiochemres.com This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. nih.gov For applications in living cells where copper can be toxic, a variation called strain-promoted azide-alkyne cycloaddition (SPAAC) is used, which does not require a metal catalyst. medchemexpress.comacs.org
The azide functionalization of Cyanine3.5 allows this fluorescent dye to be "clicked" onto a wide variety of biomolecules that have been metabolically or synthetically engineered to contain an alkyne group. medchemexpress.comnih.gov This enables the precise and efficient labeling of specific targets within complex biological environments, such as on the surface of live cells or within cell lysates. acs.org This capability has made azide-functionalized dyes like Cyanine3.5 azide (chloride) indispensable for studying a wide range of biological processes, including glycan trafficking, protein localization, and nucleic acid dynamics. nih.govmdpi.com
Properties of Cyanine3.5 Azide (Chloride)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C41H47N6ClO | lumiprobe.com |
| Molecular Weight | 675.31 g/mol | lumiprobe.comomichem.com |
| Appearance | Dark purple powder | lumiprobe.comomichem.com |
| Solubility | Soluble in organic solvents (DMSO, DMF), insoluble in water | lumiprobe.comomichem.com |
| Excitation Maximum (λex) | 591 nm | medchemexpress.com |
| Emission Maximum (λem) | 604 nm | medchemexpress.comlumiprobe.com |
| Extinction Coefficient (ε) | 116,000 L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.com |
| Fluorescence Quantum Yield | 0.35 | lumiprobe.com |
Click Chemistry Reactions Involving Azides
| Reaction | Description | Key Features |
|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. mdpi.compcbiochemres.com | Highly efficient, forms a stable 1,4-disubstituted triazole. nih.gov Often used for labeling in cell lysates. acs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN). medchemexpress.compcbiochemres.com | Copper-free, making it suitable for live-cell imaging. acs.org The reaction is driven by the release of ring strain. |
| Staudinger Ligation | A reaction between an azide and a phosphine, resulting in the formation of an aza-ylide which is then trapped to form a stable amide bond. nih.govmdpi.com | One of the earliest bioorthogonal reactions, it does not require a catalyst but generally has slower kinetics than click chemistry. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C41H47ClN6O |
|---|---|
Molecular Weight |
675.3 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C41H46N6O.ClH/c1-40(2)35(46(5)33-24-22-29-15-8-10-17-31(29)38(33)40)19-13-20-36-41(3,4)39-32-18-11-9-16-30(32)23-25-34(39)47(36)28-12-6-7-21-37(48)43-26-14-27-44-45-42;/h8-11,13,15-20,22-25H,6-7,12,14,21,26-28H2,1-5H3;1H |
InChI Key |
FGBPZBZWQKSBCN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Synthetic Approaches and Functional Group Integration for Cyanine3.5 Azide
Strategies for Incorporating Azide (B81097) Functionality into Cyanine (B1664457) Scaffolds
The azide group serves as a chemical handle for covalent labeling, most notably through "click chemistry" reactions. medchemexpress.com This allows for the specific and efficient tagging of proteins, nucleic acids, and other molecules that have been modified to contain a complementary alkyne group. lumiprobe.comaatbio.com The primary strategies for introducing this functionality involve either building the dye from azide-containing precursors or post-synthetically modifying the cyanine structure.
The most prominent application of Cyanine3.5 azide is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide-functionalized dye to a terminal alkyne-modified molecule, forming a stable triazole linkage. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications within living cells where copper catalysts can be toxic, a copper-free version of click chemistry is employed. lumiprobe.com This method uses strained cycloalkynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with the azide group without the need for a catalyst. lumiprobe.commedchemexpress.com
A versatile method for introducing azide groups into peptide sequences on a solid support is through an on-resin diazotransfer reaction. nih.gov This strategy involves converting side-chain amine groups of amino acids within a peptide sequence into azides using a diazotransfer reagent like imidazole-1-sulfonyl azide. nih.gov This approach allows for the site-specific incorporation of multiple azide functionalities after the main peptide has been assembled. nih.gov Another advanced strategy involves the metabolic incorporation of an unnatural amino acid containing an azide, such as azidohomoalanine (a surrogate for methionine), directly into proteins during synthesis in cell cultures. researchgate.netnih.gov The azide-labeled proteins can then be selectively tagged with an alkyne-modified cyanine dye. researchgate.net
Derivatization for Enhanced Research Utility and Aqueous System Compatibility (e.g., sulfonated analogs)
A significant challenge with standard cyanine dyes is their limited solubility in water and their tendency to form non-fluorescent aggregates in aqueous buffers. glenresearch.comomichem.com To address this, cyanine dyes are often derivatized, with sulfonation being the most common and effective modification for improving aqueous compatibility. glenresearch.com
Sulfonated cyanine analogs, such as sulfo-Cyanine3.5, contain multiple sulfonic acid (sulfo) groups attached to the dye's core structure. lumiprobe.comantibodies.com These negatively charged groups increase the molecule's hydrophilicity and prevent dye-dye interactions through electrostatic repulsion, thereby ensuring high water solubility and reducing non-specific binding. lumiprobe.comglenresearch.com For instance, sulfo-Cyanine3.5 azide contains four additional sulfo groups, which allows it to be used in aqueous solutions without the need for organic co-solvents like DMSO or DMF. lumiprobe.com This is particularly crucial when labeling proteins that are sensitive to denaturation by organic solvents. lumiprobe.com
The enhanced water solubility and reduced aggregation of sulfonated dyes lead to brighter fluorescence signals and more reliable bioconjugation in biological systems. glenresearch.com
| Property | Cyanine3.5 Azide | sulfo-Cyanine3.5 Azide |
| Excitation Max (λex) | ~591 nm medchemexpress.com | ~576 nm antibodies.com |
| Emission Max (λem) | ~604 nm medchemexpress.com | ~603 nm antibodies.com |
| Aqueous Solubility | Poorly soluble omichem.com | High lumiprobe.com |
| Common Solvents | DMSO, DMF, Methanol omichem.com | Water, DMF, DMSO lumiprobe.comantibodies.com |
| Key Feature | Standard probe for click chemistry aatbio.com | Highly water-soluble for aqueous bioconjugation lumiprobe.com |
Beyond sulfonation, Cyanine3.5 can be functionalized with a variety of other reactive groups to expand its research utility. These derivatives allow for conjugation to different functional groups on target biomolecules. Examples include:
NHS ester: For labeling primary and secondary amines (e.g., on proteins). antibodies.com
Maleimide: For labeling thiol groups (e.g., on cysteine residues). omichem.com
Hydrazide: For reacting with aldehydes and ketones. omichem.com
DBCO: A strained alkyne for copper-free click chemistry reactions with azide-modified molecules. lumiprobe.com
This array of derivatives makes the Cyanine3.5 fluorophore a highly adaptable platform for a wide range of bio-labeling experiments. omichem.com
Mechanistic Principles of Cyanine3.5 Azide Reactivity in Research Contexts
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Advanced Research
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and reliable reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. organic-chemistry.orgnih.gov This reaction represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal cycloaddition, allowing it to proceed rapidly under mild, aqueous conditions. organic-chemistry.org The azide group on the Cyanine3.5 molecule reacts with an alkyne-modified target molecule exclusively in the presence of a copper(I) catalyst. medchemexpress.comlumiprobe.com
The mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. nih.govresearchgate.net This step is crucial as it activates the alkyne for reaction. The copper acetylide then reacts with the azide of the Cyanine3.5 probe, proceeding through a six-membered copper-containing intermediate (a cupracycle). wikipedia.org Subsequent rearrangement and protonation lead to the formation of the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle. nih.govwikipedia.org The reaction is highly regioselective, exclusively yielding the 1,4-isomer, which provides uniformity in the labeled products. nih.gov This precision is critical in advanced research for creating well-defined bioconjugates for applications ranging from proteomics to materials science. nih.govaatbio.com While highly efficient, the requirement of a copper catalyst, which can be toxic to living cells, often limits the application of CuAAC in live-cell imaging compared to copper-free alternatives. nih.gov
| Feature | Description | Relevance in Research |
|---|---|---|
| Reactants | Cyanine3.5 azide and a terminal alkyne-modified molecule. medchemexpress.com | Allows for specific targeting of molecules engineered to contain an alkyne group. |
| Catalyst | Requires a Copper(I) source, often generated in situ from Cu(II) salts and a reducing agent. researchgate.net | The catalyst's cytotoxicity can limit its use in living organisms. nih.gov |
| Reaction Rate | Extremely fast, with rate accelerations of 10⁷-10⁸ over uncatalyzed reactions. organic-chemistry.org | Enables rapid and efficient labeling even at low reactant concentrations. |
| Regioselectivity | Exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov | Ensures the production of a single, structurally uniform product. |
| Conditions | Tolerates a wide range of solvents, including water, and a broad pH range (4-12). organic-chemistry.org | Highly versatile for various experimental setups in biochemistry and materials science. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction harnesses the energy stored in a strained cyclooctyne (B158145) ring to drive the cycloaddition with an azide, completely eliminating the need for a metal catalyst. nih.govmagtech.com.cn Cyanine3.5 azide readily participates in SPAAC when reacted with molecules functionalized with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.comlumiprobe.com
The driving force for the reaction is the significant ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition. magtech.com.cn When Cyanine3.5 azide is introduced to a biological system containing a biomolecule (e.g., a protein, nucleic acid, or glycan) that has been metabolically or synthetically tagged with a strained alkyne, the two components react spontaneously and selectively to form a stable triazole conjugate. nih.govnih.gov This copper-free approach is exceptionally well-suited for bioconjugation in living cells and whole organisms because of its high biocompatibility. nih.govnih.gov Research has demonstrated the use of SPAAC-based strategies to develop modular platforms for creating imaging agents and targeted therapeutics. For instance, PSMA-targeting ligands for prostate cancer detection have been successfully synthesized using the SPAAC reaction to link the targeting moiety to imaging agents. nih.govnih.gov
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
|---|---|---|
| Catalyst Requirement | None (Copper-free). magtech.com.cn | Copper(I) is required. organic-chemistry.org |
| Driving Force | Ring strain of the cyclooctyne. magtech.com.cn | Catalytic activation of the alkyne by Cu(I). nih.gov |
| Alkyne Partner | Strained cyclooctynes (e.g., DBCO, BCN). medchemexpress.com | Terminal alkynes. lumiprobe.com |
| Biocompatibility | High; suitable for live cells and in vivo applications. nih.gov | Limited by the cytotoxicity of the copper catalyst. nih.gov |
| Reaction Kinetics | Generally slower than CuAAC, but can be very fast with optimized cyclooctynes. nih.gov | Extremely fast. organic-chemistry.org |
| Primary Application | Live-cell imaging, in vivo bioconjugation. nih.govnih.gov | In vitro conjugation, material science, synthesis. nih.gov |
Bioorthogonal Reactivity in Complex Biological Systems
The central advantage of using Cyanine3.5 azide in conjunction with SPAAC is its bioorthogonal nature, which allows for precise chemical transformations in the complex milieu of a living cell or organism. acs.org A reaction is considered bioorthogonal if it meets several strict criteria: it must be fast at low concentrations, proceed with high yield, form a stable product, and, most importantly, its reactive components must be mutually inert with the vast array of functional groups present in biological systems. acs.org The azide and strained alkyne pair fulfills these requirements exceptionally well. nih.gov
Detailed research findings have validated the use of cyanine (B1664457) azides for bioimaging in living systems. In one study, a tetra-fluorinated aromatic azide was used with a cyclooctyne in a rapid SPAAC reaction to label proteins and specifically visualize mitochondria in living human embryonic kidney (HEK 293) cells. nih.gov The azide, attached to a mitochondria-targeting triphenylphosphine (B44618) group, was introduced to the cells, followed by a fluorescent cyclooctyne. nih.gov The resulting fluorescence was localized exclusively in the mitochondria, demonstrating that the bioorthogonal reaction proceeded with high fidelity at the subcellular level without disrupting cellular functions. nih.gov In another elegant application, a Förster resonance energy transfer (FRET)-based system was established to monitor the SPAAC reaction between a cyanine-dibenzocyclooctyne (Cy3-DBCO) and a cyanine-azide (Cy5-N3) within mitochondria, allowing for the study of molecular delivery and reactions in specific organelles. nih.gov These studies underscore the power of Cyanine3.5 azide's bioorthogonal reactivity as a tool for visualizing and investigating dynamic biological processes with high specificity and minimal perturbation.
| Research Focus | Cyanine Probe & Reaction | Biological System | Key Finding | Reference |
|---|---|---|---|---|
| Subcellular Imaging | Azide-triphenylphosphine + fluorescent cyclooctyne (SPAAC) | Mitochondria in living HEK 293 cells | Demonstrated highly efficient and specific labeling of a subcellular organelle using a fast SPAAC reaction. | nih.gov |
| Organelle-Specific Reaction Monitoring | Cy3-DBCO + Cy5-N3 (SPAAC) | Mitochondria | A FRET system successfully monitored the bioorthogonal ligation of two separate mitochondriotropic molecules. | nih.gov |
| Targeted Ligand Development | PSMA ligand-azide + DBCO-fluorophore (SPAAC) | Prostate cancer models | SPAAC provides a versatile platform for conjugating imaging moieties to targeting ligands for tumor detection. | nih.govnih.gov |
Advanced Research Applications of Cyanine3.5 Azide Conjugates
Nucleic Acid Labeling and Probing in Molecular Biology Studies
The ability to fluorescently tag nucleic acids with high specificity is fundamental to modern molecular biology. Cyanine3.5 azide (B81097), through its participation in click chemistry reactions, provides a robust method for labeling oligonucleotides and RNA for various analytical purposes.
Oligonucleotide Conjugation for Gene Expression and Hybridization Assays
Cyanine3.5 azide is particularly useful for labeling oligonucleotides, which can then serve as probes in gene expression and hybridization assays. The process typically involves the synthesis of an oligonucleotide with a terminal alkyne group. This alkyne-modified oligonucleotide can then be readily conjugated with Cyanine3.5 azide. lumiprobe.com The resulting fluorescently labeled oligonucleotide can be used in techniques such as fluorescence in situ hybridization (FISH).
In FISH, the labeled oligonucleotide probe binds to its complementary sequence within a chromosome, allowing for the visualization and identification of specific genetic sequences. While direct studies specifying Cyanine3.5 azide in FISH are not abundant, the principles are well-established with spectrally similar dyes like Cy3. For instance, DNA probes directly labeled with Cy3-dCTP have been successfully used for the high-resolution multicolor detection of human chromosomes. nih.gov These Cy3-labeled probes offer significant advantages, including high fluorescence intensity and resistance to photobleaching, enabling accurate chromosome identification in both metaphase and interphase cells. nih.gov Given that Cyanine3.5 azide can be incorporated into oligonucleotides, it represents a valuable tool for similar hybridization-based assays aimed at studying gene expression and chromosome organization.
Table 1: Comparison of Fluorescent Probes in FISH
| Feature | Fluorescein-labeled Probes | Cy3-labeled Probes |
| Fluorescence Intensity | Standard | 5-10 times higher |
| Photobleaching | Prone to fading | High resistance |
| In-solution Fluorescence | High | Low |
| Detection during Hybridization | Requires washing steps | Possible without washing |
This table is based on data from studies using Cy3-labeled probes, a spectrally similar dye to Cyanine3.5. nih.gov
Application in RNA Research Methodologies
The labeling of RNA molecules is crucial for investigating their structure, function, and localization within cells. Cyanine3.5 azide can be used to label alkyne-modified RNA, facilitating a range of research methodologies. Cyanine (B1664457) dyes, in general, are well-suited for RNA labeling due to their high brightness, sensitivity, and photostability.
One key application is in the study of RNA structure. For example, novel cyanine-AMP conjugates have been synthesized to act as transcription initiators, resulting in the efficient 5' labeling of RNA in a single step. nih.gov This methodology provides a non-radioactive alternative for investigating RNA structure and function. nih.gov
Furthermore, the development of techniques like bioorthogonal chemistry-based RNA labeling has expanded the toolkit for RNA research. For instance, specific adenosine (B11128) residues within an RNA sequence can be targeted for modification with an azide group, which can then be labeled with an alkyne-containing fluorophore. mdpi.com While these studies often use other cyanine dyes like Cy5, the principle is directly applicable to Cyanine3.5 azide for researchers needing its specific spectral properties. These labeled RNA molecules can be used in advanced applications such as super-resolution microscopy to visualize RNA behavior at the single-molecule level.
Protein and Peptide Labeling for Biochemical and Cellular Analysis
The fluorescent tagging of proteins and peptides is a cornerstone of biochemical and cellular research, enabling the visualization and quantification of these essential biomolecules. Cyanine3.5 azide serves as a versatile tool for this purpose, allowing for the precise labeling of proteins and peptides that have been metabolically or synthetically modified to contain an alkyne group. lumiprobe.comaatbio.com
Fluorescent Tagging of Proteins and Peptides for Research
Cyanine3.5 azide is employed in the fluorescent labeling of proteins and peptides for a variety of research applications, including tracking their localization and dynamics within living cells. aatbio.com A common strategy involves the metabolic incorporation of an amino acid analog containing an alkyne group, such as homopropargylglycine (Hpg), into newly synthesized proteins. nih.gov These alkyne-modified proteins can then be specifically tagged with Cyanine3.5 azide through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. nih.gov
This approach has been successfully used for the live-cell imaging of cellular proteins. For instance, studies have demonstrated the ability to label newly synthesized proteins in live cells with cell-permeable cyclooctyne-dye conjugates, providing a powerful method for visualizing dynamic cellular processes. nih.gov While these studies may use different fluorophores, the underlying click chemistry is directly compatible with Cyanine3.5 azide.
The photophysical properties of cyanine dyes, including Cyanine3.5, are particularly advantageous for protein labeling. They exhibit enhanced fluorescence upon binding to proteins, which can improve the signal-to-noise ratio in imaging experiments. aatbio.com The spectral characteristics of Cyanine3.5 make it a suitable candidate for multicolor imaging experiments, where multiple proteins or cellular components are labeled with different fluorophores.
Use in Immunoassay Development and Protein Detection Methods
Cyanine3.5 azide conjugates also find application in the development of immunoassays and other protein detection methods. The high fluorescence quantum yield and extinction coefficient of cyanine dyes make them excellent reporters in assays that rely on fluorescence detection. nih.gov
One example of such an application is in the development of Fluorescence Resonance Energy Transfer (FRET)-based immunoassays. FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity, the excitation of the donor fluorophore results in the emission of the acceptor fluorophore. This principle can be used to detect protein-protein interactions.
In a relevant study, a FRET-based approach was used to detect the interaction between a phage-displayed antibody and a soluble antigen. nih.gov This involved labeling the antigen with a cyanine dye (Cy5) and an anti-phage antibody with another fluorophore. The binding of the antigen to the phage-displayed antibody brought the two fluorophores into close proximity, resulting in a FRET signal. nih.gov Given its spectral properties, which are intermediate between Cy3 and Cy5, sulfo-Cyanine3.5 is well-suited for use in FRET experiments as either a donor or an acceptor. lumiprobe.com This makes Cyanine3.5 azide a valuable reagent for developing similar FRET-based immunoassays to detect and quantify protein interactions.
Integration in Advanced Imaging and Spectroscopic Techniques
The unique photophysical properties of Cyanine3.5 make it a valuable probe for various advanced imaging and spectroscopic techniques. Its brightness, photostability, and distinct spectral characteristics enable high-resolution and sensitive detection of labeled biomolecules. nih.gov
Cyanine dyes, including those with similar spectral properties to Cyanine3.5, are integral to super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM). microscopyu.com STORM achieves sub-diffraction-limit imaging by sequentially activating and localizing individual fluorophores. In some STORM applications, a pair of cyanine dyes, an "activator" and a "reporter," are used. The activator dye helps to switch the reporter dye between a fluorescent and a dark state. microscopyu.com While often demonstrated with Cy3 and Cy5, the principles of photoswitching and sequential imaging are applicable to other cyanine dyes, suggesting a potential role for Cyanine3.5 in the development of new super-resolution imaging probes.
Furthermore, cyanine dyes are utilized in Fluorescence Correlation Spectroscopy (FCS), a technique that measures fluctuations in fluorescence intensity to provide information about the concentration and diffusion of labeled molecules. acs.org For example, FCS has been used to study the interaction between a Cy5-labeled antigen and a phage-displayed antibody by monitoring changes in the diffusion time of the labeled antigen upon binding to the larger phage particle. nih.gov The brightness of Cyanine3.5 makes it a suitable candidate for such FCS studies, allowing for the sensitive detection of binding events and the characterization of molecular dynamics.
Interestingly, recent research has shown that some cyanine dyes can undergo photoconversion. For example, upon photoexcitation, Cy5 can convert to a molecule with spectral properties similar to Cy3. nih.gov While this can be a source of artifacts in multicolor imaging, it has also been harnessed as a method for photoactivation in high-density single-particle tracking in living cells. nih.gov The photoconversion of Cy5.5 to a Cy3.5-like species has also been observed, highlighting the dynamic nature of these fluorophores and opening up new avenues for their application in advanced imaging. nih.govdigitellinc.com
Table 2: Advanced Techniques Utilizing Cyanine Dyes
| Technique | Principle | Role of Cyanine Dyes |
| Super-Resolution Microscopy (STORM) | Sequential activation and localization of individual fluorophores. | Act as photoswitchable reporters, enabling sub-diffraction-limit imaging. |
| Fluorescence Correlation Spectroscopy (FCS) | Measures fluctuations in fluorescence to determine concentration and diffusion. | Act as bright probes for sensitive detection of molecular dynamics and interactions. |
| Single-Particle Tracking (SPT) | Tracking the movement of individual molecules. | Can be used as photoactivatable probes through photoconversion. |
Fluorescence Microscopy for Cellular and Subcellular Research
Cyanine3.5 azide conjugates are valuable reagents for high-resolution fluorescence microscopy. axispharm.com The dye's brightness, high quantum yield, and good photostability ensure strong and consistent signals during the imaging of cellular and subcellular structures. nih.gov The primary method of application involves labeling a specific biomolecule of interest that has been metabolically, enzymatically, or chemically modified to contain an alkyne group. Upon introduction, the Cyanine3.5 azide selectively "clicks" onto the target, rendering it fluorescent for visualization.
This technique allows for precise localization studies. For instance, an alkyne-modified antibody can be targeted to a specific cellular protein, followed by conjugation with Cyanine3.5 azide for immunofluorescence imaging. axispharm.com This approach enables clear monitoring of cellular processes and the distribution of proteins with high clarity. axispharm.com A notable research application involves the use of a Cyanine3.5-labeled peptide to form a fluorescent hydrogel. This system was designed for the detection of epidermal growth factor receptor (EGFR)-mutated DNA from cancer cells, demonstrating the dye's utility in visualizing specific disease-related biomarkers within research contexts. researchgate.net
Flow Cytometry for Cell Sorting and Analysis in Research
In flow cytometry, the bright and distinct fluorescence of Cyanine3.5 provides a robust signal for cell sorting and population analysis. axispharm.comaxispharm.com Cells can be labeled with Cyanine3.5 azide conjugates to identify and quantify specific subpopulations within a heterogeneous sample. The labeling is typically achieved by targeting a cell-surface protein with an alkyne-modified antibody or ligand, which is then reacted with Cyanine3.5 azide.
The dye's narrow emission spectrum reduces spectral overlap with other fluorophores, making it suitable for multiplex assays where multiple cellular parameters are measured simultaneously. nih.gov Its excitation maximum around 581-591 nm aligns well with common laser lines available on many flow cytometers, such as the yellow-green laser (561 nm). This allows for efficient excitation and the generation of a strong fluorescent signal, enabling precise and accurate cell counting and sorting for research purposes. axispharm.comaxispharm.com For example, in a study developing a novel asymmetric cyanine dye, the azide derivative was conjugated to an antibody to test its selectivity for Her2+ cancer cells using flow cytometry, which confirmed its utility in distinguishing cell populations. lumiprobe.com
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Applications
The spectral properties of Cyanine3.5 make it an excellent participant in FRET and BRET experiments, where it can function as either an energy donor or an acceptor. lumiprobe.com FRET is a mechanism describing non-radiative energy transfer between two light-sensitive molecules (chromophores) over distances typically in the 1-10 nm range. researchgate.net For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore. researchgate.net
With an emission maximum around 600 nm, Cyanine3.5 is well-positioned to act as an acceptor for donors that emit in the green-yellow range, such as fluorescein (B123965) or Cyanine3. Conversely, it can act as a donor to fluorophores that absorb in the orange-red to far-red region, like Cyanine5. lumiprobe.comqub.ac.uk This versatility is critical for designing FRET-based biosensors that can monitor molecular interactions, conformational changes in proteins, or enzyme activity in real-time. A research example, while using the closely related Cyanine3, illustrates this principle effectively: a FRET probe for detecting Fe²⁺ ions was constructed using 5-aminomethyl fluorescein as the donor and Cyanine3 as the acceptor. nih.gov The binding of Fe²⁺ induced a conformational change that altered the distance between the dyes, leading to a measurable change in the FRET signal. nih.gov
Table 2: Example of a Cyanine-Based FRET Sensor System
| Component | Role | Analyte | Mechanism | Reference |
|---|---|---|---|---|
| 5-Aminomethyl fluorescein (5-AMF) | FRET Donor | Fe²⁺ | Analyte binding causes a conformational change, increasing the distance between donor and acceptor and decreasing FRET efficiency. | nih.gov |
| Cyanine 3 (Cy3) | FRET Acceptor |
Single-Particle Tracking Methodologies in Living Systems
Single-particle tracking (SPT) is a powerful technique used to study the dynamics of individual molecules in living cells. While direct SPT studies using Cyanine3.5 azide as the primary label are emerging, a novel and advanced application involves its in situ generation from other cyanine dyes. Research has shown that Cyanine5 (Cy5) can undergo photoconversion to Cyanine3 (Cy3) upon photoexcitation. medchemexpress.com
This phenomenon, initially seen as a potential artifact in multicolor imaging, has been cleverly exploited for high-density SPT. medchemexpress.comacs.org In this method, a target biomolecule, such as the Epidermal Growth Factor Receptor (EGFR) on a cell membrane, is labeled with a high density of Cy5. aatbio.com A 642 nm laser is used to both image and photoconvert a sparse subset of Cy5 molecules into Cy3. A second laser (e.g., 532 nm) then excites the newly formed Cy3, allowing its movement to be tracked. rsc.org This photoactivation approach avoids the need for UV illumination or cell-toxic additives often required in other SPT methods, providing a unique way to map single-molecule trajectories in living cells. aatbio.commedchemexpress.com Other research has focused on genetically encoding noncanonical amino acids labeled with Cy3 into specific proteins, allowing for precise, site-specific labeling for single-molecule imaging studies. nih.gov
Biosensor Development and Functional Interface Engineering
The specific and reliable nature of the click reaction makes Cyanine3.5 azide a prime candidate for the development of advanced biosensors and the engineering of functional surfaces.
Site-Specific Immobilization Strategies on Sensor Surfaces
A critical step in creating many biosensors is the stable and oriented immobilization of a biological recognition element (e.g., an antibody, enzyme, or DNA strand) onto a sensor surface. Cyanine3.5 azide facilitates this through click chemistry, which offers a highly specific and bioorthogonal method for surface conjugation. activemotif.com
The strategy typically involves functionalizing the sensor surface (e.g., gold, silica, or a polymer film) with an alkyne group. nih.govnih.gov Separately, the biomolecule of interest is modified to contain an azide, or conversely, the biomolecule is modified with an alkyne to react with an azide-functionalized surface. The azide group of Cyanine3.5 can be part of this scheme, either by being pre-conjugated to the biomolecule before immobilization or by being "clicked" on after the biomolecule is attached to the surface. A powerful approach involves incorporating an azide-bearing noncanonical amino acid into a protein, which then allows the protein to be "clicked" onto a cyclooctyne-functionalized surface. This was demonstrated in a study where a small laccase enzyme containing an azidophenylalanine residue was site-specifically immobilized onto a dibenzocyclooctyne (DBCO)-modified electrode, enabling efficient electron transfer. rsc.org This method ensures a uniform orientation of the biomolecule, which is often crucial for sensor performance.
Detection Methodologies for Biomarkers and Analytes in Research Platforms
Cyanine3.5 azide conjugates are integral to detection methodologies on various research platforms, particularly those leveraging fluorescence to signal the presence of a target biomarker. researchgate.net The dye acts as a reporter, with its fluorescence signal indicating a binding event.
A prime research finding in this area is the development of a peptide-fluorophore hydrogel for the rapid detection of cancer-related DNA. In this system, a peptide modified with an alkyne group was conjugated with Cyanine3.5 azide via a copper-catalyzed click reaction. lumiprobe.comresearchgate.net This fluorescent peptide was then used to form a hydrogel that could capture and detect specific DNA sequences, such as those from the EGFR gene. The platform demonstrated a significant enhancement of the fluorescence signal upon binding to the target DNA, showcasing a practical application for biomarker detection. researchgate.net Click chemistry-mediated nanosensors, which can incorporate dyes like Cyanine3.5 azide, are a growing field for developing sensitive biochemical assays with effective signal amplification for clinical research diagnostics. nih.gov
Table 3: Components of a Hydrogel-Based DNA Biosensor
| Component | Function | Conjugation Method | Reference |
|---|---|---|---|
| Peptide (e.g., P1: GGKKRRQKGR) | Hydrogel formation and DNA capture | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | researchgate.net |
| Cyanine3.5 azide | Fluorescent reporter | ||
| Target Biomarker (e.g., EGFR DNA) | Analyte to be detected | N/A (Binding to hydrogel) | researchgate.net |
Aptamer-Based Research and Diagnostic Platform Development
The unique properties of Cyanine3.5 azide, particularly its ability to be incorporated into biological molecules through "click" chemistry, have positioned it as a valuable tool in the development of advanced aptamer-based research and diagnostic platforms. Aptamers, which are short, single-stranded DNA or RNA molecules, can be selected to bind to a wide array of targets with high affinity and specificity, making them synthetic alternatives to antibodies. The conjugation of Cyanine3.5 azide to these aptamers imparts fluorescent properties that are essential for various detection and quantification methodologies.
Chemical Modification of Aptamers for Enhanced Functionalization
The chemical modification of aptamers is a critical step in the development of robust and effective research and diagnostic tools. Unmodified aptamers can be susceptible to degradation by nucleases and may have limitations in their functional capabilities. To overcome these challenges, various chemical modifications are introduced to enhance their stability, binding affinity, and to allow for the attachment of functional moieties like fluorophores.
The introduction of an azide group, such as in Cyanine3.5 azide, is achieved through a process known as click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. interchim.frresearchgate.netglenresearch.com This highly efficient and specific reaction allows for the covalent attachment of the Cyanine3.5 azide to an aptamer that has been previously modified to contain an alkyne group. interchim.frglenresearch.com This method is favored for its high yield, biocompatibility, and the fact that the azide and alkyne groups are generally absent in natural biological systems, thus preventing side reactions. interchim.fr
Common strategies for introducing alkyne groups into an aptamer include modification at the 5' or 3' terminus, or internally within the oligonucleotide sequence. These modifications provide a reactive handle for the subsequent "clicking" on of the Cyanine3.5 azide. The resulting Cyanine3.5-labeled aptamer is a highly fluorescent probe that can be used in a variety of downstream applications.
| Modification Strategy | Description | Purpose | Key Advantages |
| Terminal Modification | An alkyne group is added to the 5' or 3' end of the aptamer. | To provide a specific site for conjugation with Cyanine3.5 azide. | Minimizes interference with the aptamer's binding site; straightforward synthesis. |
| Internal Modification | Alkyne-modified nucleotides are incorporated during aptamer synthesis. | Allows for site-specific labeling within the aptamer sequence. | Useful for applications requiring precise placement of the fluorophore, such as FRET assays. |
| Backbone Modification | The phosphodiester backbone is altered to improve nuclease resistance. | To increase the in vivo and in vitro stability of the aptamer. | Enhances the half-life of the aptamer in biological samples. |
Integration into Aptamer-Target Binding Assays
Once functionalized with Cyanine3.5 azide, aptamers can be seamlessly integrated into various binding assays for the detection and quantification of their specific targets. These assays leverage the fluorescent properties of the Cyanine3.5 dye to generate a measurable signal that corresponds to the amount of target present.
A common application is in the development of fluorescence resonance energy transfer (FRET)-based assays. nih.govbroadpharm.com In a typical FRET assay, the Cyanine3.5-labeled aptamer is used in conjunction with a quencher molecule or another fluorophore. The binding of the target to the aptamer induces a conformational change in the aptamer's structure, altering the distance between the Cyanine3.5 dye and the quencher/other fluorophore. This change in distance results in a detectable change in the fluorescence signal. For instance, if the binding event brings the dye and quencher closer, the fluorescence of Cyanine3.5 will be quenched. Conversely, if the binding event separates them, an increase in fluorescence will be observed.
Another approach involves the immobilization of the Cyanine3.5-labeled aptamer onto a solid support, such as a microplate or a sensor surface, to create an aptasensor. mdpi.commdpi.com When a sample containing the target is introduced, the target binds to the immobilized aptamers. After a washing step to remove unbound molecules, the fluorescence intensity of the bound Cyanine3.5 can be measured, providing a direct correlation to the concentration of the target in the sample.
| Assay Type | Principle | Signal Output | Typical Application |
| FRET-Based Assay | Target binding induces a conformational change in the aptamer, altering the distance between a Cyanine3.5 donor and an acceptor/quencher. | Change in fluorescence intensity or ratio of donor to acceptor emission. | Homogeneous assays for detecting small molecules, proteins, and nucleic acids. |
| Immobilization-Based Assay | Cyanine3.5-labeled aptamers are attached to a solid surface. Target binding is detected by measuring the fluorescence on the surface. | Increased fluorescence on the surface after binding and washing steps. | Development of biosensors and diagnostic platforms for various analytes. mdpi.commdpi.com |
| Fluorescence Polarization Assay | The binding of a larger target molecule to the smaller Cyanine3.5-labeled aptamer causes a decrease in the rotational speed of the aptamer, leading to an increase in fluorescence polarization. | Change in the polarization of the emitted fluorescence. | High-throughput screening and binding affinity studies. |
The integration of Cyanine3.5 azide into aptamer-based platforms provides a sensitive and specific method for the detection of a wide range of targets, from small molecules to large proteins and even whole cells. The versatility of both the aptamer selection process and the chemical modification strategies allows for the development of tailored research and diagnostic tools with significant potential in various scientific fields.
Methodological Considerations and Comparative Analysis in Research Design
Optimization of Bioconjugation Reaction Conditions in Experimental Design
The primary application of Cyanine3.5 azide (B81097) is its covalent attachment to biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The efficiency of this bioconjugation reaction is paramount and depends on the optimization of several key parameters. aatbio.cominterchim.frorganic-chemistry.org
The CuAAC reaction involves the formation of a stable triazole linkage between the azide group on the dye and a terminal alkyne group introduced into the target biomolecule. aatbio.comlumiprobe.com This reaction is known for its high specificity and bio-orthogonality, as neither azide nor alkyne groups are typically found in natural biological systems. lumiprobe.comnih.gov
Key Reaction Components and Optimization Strategies:
Catalyst System: The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate. interchim.frorganic-chemistry.orglumiprobe.com Using freshly prepared solutions of the reducing agent is crucial, as ascorbic acid is readily oxidized by air. lumiprobe.com
Ligands: To stabilize the Cu(I) oxidation state and improve reaction efficiency, a chelating ligand is often included. Common ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). interchim.fr
Reactant Concentrations: The concentration of reactants significantly impacts reaction kinetics. To maximize efficiency, reactions should be kept at the highest possible concentration. alphathera.com A molar excess of the dye-azide is typically used, with ratios from 1.5 to 10-fold molar excess of the dye over the alkyne-modified biomolecule being reported. lumiprobe.comalphathera.com However, a large excess of water-insoluble dyes can lead to precipitation. lumiprobe.com
Solvent and Buffer: The reaction is generally tolerant of a wide pH range (4-12) and can be performed in aqueous buffers. organic-chemistry.org For labeling proteins, specialized buffers may be used to protect the biomolecule from damage by reactive oxygen species generated during the reaction. lumiprobe.com For non-sulfonated dyes like Cyanine3.5, which have low aqueous solubility, a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is required to dissolve the dye before adding it to the aqueous solution of the biomolecule. glpbio.comlumiprobe.com
Oxygen Removal: To prevent the oxidation of the Cu(I) catalyst, it is recommended to degas the reaction mixture, for instance, by bubbling an inert gas like argon or nitrogen through the solution. lumiprobe.com
Table 1: Key Parameters for Optimizing Cyanine3.5 Azide Bioconjugation via CuAAC
| Parameter | Recommendation | Rationale | Citations |
|---|---|---|---|
| Catalyst | In situ generation of Cu(I) from Cu(II) (e.g., CuSO₄) with a reducing agent. | Ensures the presence of the active catalytic species. | lumiprobe.com, interchim.fr |
| Reducing Agent | Freshly prepared Sodium Ascorbate solution. | Prevents loss of activity due to oxidation. | lumiprobe.com |
| Ligand | Use of a Cu(I) stabilizing ligand (e.g., THPTA, BTTAA). | Protects catalyst from oxidation and improves efficiency. | interchim.fr |
| Reactant Ratio | 1.5x to 10x molar excess of Cyanine3.5 azide over the alkyne-biomolecule. | Drives the reaction to completion. | lumiprobe.com, alphathera.com |
| Concentration | Maintain highest possible reactant concentrations. | Maximizes reaction rate and efficiency. | alphathera.com |
| Solvent | Dissolve Cyanine3.5 azide in DMSO or DMF before adding to aqueous buffer. | Overcomes the low aqueous solubility of non-sulfonated cyanine (B1664457) dyes. | glpbio.com, lumiprobe.com |
| Atmosphere | Degas reaction mixture with an inert gas (Argon or Nitrogen). | Minimizes oxidation of the Cu(I) catalyst. | lumiprobe.com |
Strategies for Purification and Characterization of Cyanine3.5 Azide Conjugates
Following the bioconjugation reaction, a critical step is the purification of the labeled biomolecule from unreacted dye and other reaction components. The choice of purification strategy depends on the nature of the biomolecule and the scale of the reaction.
Purification Methods:
Size-Exclusion Chromatography (SEC): This is a common first step to separate the larger, labeled biomolecule from smaller molecules like the free dye and excess reagents. instras.com
Affinity Chromatography: A more specific method involves using a resin that selectively captures the labeled biomolecule. For instance, a Sepharose resin modified with β-cyclodextrin can selectively bind to the cyanine dye on the conjugate, allowing the unlabeled protein to be washed away. The captured conjugate can then be released by adding a competitive binder. instras.com
Polyacrylamide Gel Electrophoresis (PAGE): For smaller biomolecules like peptides or nucleic acids, denaturing PAGE can be an effective method to separate the charged, dye-labeled conjugate from unreacted, neutral species. nih.gov The fluorescent nature of the conjugate allows for easy monitoring of its elution from the gel. nih.gov Native PAGE can be used to analyze the integrity and assembly of labeled complexes. nih.gov
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be used to purify labeled biomolecules, such as DNA nanocages. nih.gov
Column Chromatography: For some cyanine dye conjugates, purification can be achieved using column chromatography, for example, on basic aluminum oxide with a gradient of solvents like dichloromethane (B109758) and methanol. nih.gov
Characterization Techniques:
Once purified, the conjugate must be thoroughly characterized to determine the degree of labeling (DOL) and confirm that the biomolecule's integrity and function have been maintained.
UV-Vis Spectroscopy: This is used to determine the concentrations of the protein and the dye in the conjugate, from which the DOL can be calculated.
Mass Spectrometry: Techniques like MALDI-TOF or Electrospray Ionization (ESI) mass spectrometry provide precise mass measurements to confirm the covalent attachment of the dye and determine the number of dye molecules per biomolecule. instras.com
SDS-PAGE: This electrophoretic technique can be used to confirm the covalent labeling of proteins and assess the purity of the conjugate. The presence of fluorescence in the protein band is a clear indicator of successful conjugation. instras.com
Table 2: Purification and Characterization Strategies for Cyanine3.5 Azide Conjugates
| Step | Method | Description | Citations |
|---|---|---|---|
| Purification | Size-Exclusion Chromatography (SEC) | Separates based on size, removing small molecules like free dye. | instras.com |
| Affinity Chromatography | Uses a resin (e.g., cyclodextrin-sepharose) to specifically bind the dye-conjugate. | instras.com | |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separates based on size and charge; useful for nucleic acids and peptides. | nih.gov | |
| Ion-Exchange Chromatography (IEX) | Separates based on net charge. | nih.gov | |
| Characterization | UV-Vis Spectroscopy | Quantifies protein and dye to calculate Degree of Labeling (DOL). | researchgate.net |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirms covalent attachment and provides exact mass of the conjugate. | instras.com | |
| SDS-PAGE | Assesses purity and confirms fluorescence is associated with the target protein band. | instras.com |
Considerations for Photoconversion and Photostability in Multi-Color Imaging Research
While cyanine dyes are valued for their brightness, their photophysical behavior under illumination requires careful consideration, particularly in multi-color imaging experiments. axispharm.com A key phenomenon is photoconversion , where a cyanine dye is transformed into a different, blue-shifted fluorescent species upon photoexcitation. nih.govacs.org
Research has shown that longer-wavelength cyanine dyes can be converted to their shorter-wavelength congeners. Specifically, Cyanine5.5 (Cy5.5) has been demonstrated to photoconvert into a product that is spectroscopically and mass-spectrometrically identical to Cyanine3.5. acs.org This process involves the photooxidative cleavage of the polymethine chain, mediated by singlet oxygen, which shortens the conjugated system and causes a hypsochromic (blue) shift in the absorption and emission spectra. nih.govacs.org
Implications for Multi-Color Imaging:
This photoconversion can be a significant source of artifacts in multi-color imaging. nih.gov If a researcher is imaging a sample labeled with both a red-emitting dye (like Cy5.5) and a green/orange-emitting dye, the photoconversion of the red dye into a species like Cy3.5 can lead to signal bleed-through into the green/orange detection channel. acs.orgnih.gov This can result in false-positive colocalization and misinterpretation of the spatial relationship between the labeled molecules. nih.gov The photoconversion is dependent on factors like laser power, with higher intensities potentially accelerating the process. nih.gov Interestingly, this "photoblueing" has been observed even with exposure to ambient room light during sample preparation. acs.org
While often viewed as a deleterious effect, this photoconversion can be exploited. Researchers have used the controlled photoconversion of Cy5 to Cy3 as a method for photoactivation in high-density single-particle tracking, avoiding the need for UV illumination. nih.govacs.org
Photostability:
Cyanine3.5 is generally described as having good photostability, meaning it resists irreversible photobleaching. axispharm.com However, the propensity for photoconversion is a distinct process. The stability of any fluorophore is context-dependent, influenced by the local chemical environment, the intensity of illumination, and the presence of oxygen. Therefore, when designing multi-color experiments involving Cyanine3.5 or dyes that can convert to it, it is crucial to perform control experiments to assess the level of photoconversion and channel bleed-through under the specific imaging conditions used.
Table 3: Photophysical Considerations for Cyanine3.5 in Imaging
| Phenomenon | Description | Implication in Research | Citations |
|---|---|---|---|
| Photoconversion | Longer-wavelength cyanines (e.g., Cy5.5) can convert to Cy3.5 upon photoexcitation. | Potential for bleed-through artifacts and false colocalization in multi-color imaging. | nih.gov, nih.gov, acs.org |
| Mechanism | Singlet oxygen-mediated oxidative cleavage and reconstitution of the polymethine chain. | The reaction is light and oxygen-dependent. | nih.gov, acs.org |
| Photostability | Resists irreversible photobleaching to a non-emissive state. | Allows for longer imaging times compared to less stable dyes. | axispharm.com |
| Experimental Control | Perform single-color controls under identical imaging conditions to quantify photoconversion. | Essential for validating multi-color imaging data and avoiding misinterpretation. | nih.gov |
Comparative Methodological Performance with Other Cyanine Dyes and Bioorthogonal Tags
The selection of Cyanine3.5 azide for a specific application should be based on a comparative analysis of its performance against other available fluorescent labels. This comparison spans spectral properties, behavior upon conjugation, and the nature of the bioorthogonal tag itself.
Comparison with Other Cyanine Dyes:
The cyanine dye family offers a broad range of spectral properties, but their performance upon conjugation to biomolecules can vary significantly. A key study compared the fluorescence of cyanine dyes upon covalent labeling of Immunoglobulin G (IgG) antibodies. researchgate.net
Cyanine3.5 vs. Cyanine5/Cyanine7: Cyanine3.5, much like Cyanine3, exhibits an anomalous enhancement in fluorescence upon attachment to a protein surface. Antibodies labeled with multiple Cy3.5 molecules yield bright conjugates. In stark contrast, Cyanine5 and Cyanine7 are prone to significant fluorescence quenching at high labeling ratios. This quenching is attributed to resonance energy transfer between adjacent dye molecules and the formation of non-fluorescent aggregates. researchgate.net Therefore, for applications requiring a high degree of labeling without loss of signal, Cy3.5 is a superior choice over Cy5 or Cy7. researchgate.net
Comparison of Bioorthogonal Tags:
The azide tag on Cyanine3.5 is one half of the most common click chemistry pair. The other half, the alkyne, can be introduced onto the biomolecule. However, it is also possible to switch the reactive moieties, using an alkyne-modified dye and an azide-modified biomolecule.
Azide vs. Alkyne Tags: Studies on the metabolic labeling of cells with modified sugars have shown that switching the azide and alkyne bioorthogonal tags can have a substantial impact on the efficiency of metabolic incorporation and subsequent detection. nih.govresearchgate.net In some cell lines, the incorporation of an azide-modified sugar was significantly different from that of its alkyne-modified counterpart. nih.gov This highlights that the choice of which bioorthogonal partner to place on the dye versus the biomolecule is not trivial and may need to be empirically optimized for a given biological system. The azide group is small, abiotic, and generally non-perturbing, making it a popular choice for incorporation into biomolecules. nih.gov
Comparison with Other Bioorthogonal Chemistries:
While CuAAC is the most common reaction for Cyanine3.5 azide, other bioorthogonal reactions exist.
Copper-Free Click Chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) uses a strained cyclooctyne (B158145) (e.g., DBCO) instead of a terminal alkyne. This reaction does not require a cytotoxic copper catalyst, making it more suitable for studies in living cells. dnabct.com Reagents like Cyanine3 DBCO are available for this purpose. lumiprobe.com
Staudinger Ligation: This reaction occurs between an azide and a modified phosphine, forming an amide bond. It was one of the first bioorthogonal reactions developed and is also copper-free. nih.gov
The choice between these methods depends on the experimental context. CuAAC is fast and efficient but the copper catalyst can be toxic to cells, whereas SPAAC and the Staudinger ligation are more biocompatible but may have slower reaction kinetics. aatbio.comnih.gov
Table 4: Comparative Performance of Cyanine3.5 Azide
| Comparison | Cyanine3.5 Azide | Alternative(s) | Key Differences | Citations |
|---|---|---|---|---|
| vs. Other Cyanine Dyes | Fluorescence is enhanced upon protein conjugation; resists quenching at high DOL. | Cy5, Cy5.5, Cy7 | Suffer from significant fluorescence quenching at high labeling ratios. | researchgate.net |
| vs. Alkyne Tag | Azide is small and bio-inert. Used in CuAAC. | Cyanine3.5-Alkyne | The choice of placing azide vs. alkyne on the dye can impact labeling efficiency in metabolic studies. | nih.gov, researchgate.net |
| vs. Other Bioorthogonal Reactions | Used in copper-catalyzed click chemistry (CuAAC). | Cyanine3.5-DBCO (for SPAAC) | CuAAC is fast but requires a potentially cytotoxic copper catalyst. SPAAC is copper-free and more biocompatible but may be slower. | lumiprobe.com, aatbio.com, dnabct.com |
Future Perspectives and Emerging Research Trajectories
Development of Novel Cyanine3.5 Azide (B81097) Derivatives for Specific Research Needs
The core structure of Cyanine3.5 azide offers a versatile scaffold for the development of new derivatives with tailored functionalities. omichem.com Current research efforts are focused on modifying the cyanine (B1664457) dye to improve its performance in specific experimental contexts. Key areas of development include:
Enhanced Photostability and Quantum Yield: While Cyanine3.5 is already known for good photostability, researchers are exploring chemical modifications to further minimize photobleaching, which is crucial for long-term imaging experiments and single-molecule studies. axispharm.com Concurrently, efforts are underway to increase the quantum yield, leading to brighter signals and improved sensitivity.
Water-Soluble Variants: To overcome the limited solubility of the parent dye in aqueous environments, sulfonated derivatives, such as sulfo-Cyanine3.5, have been developed. lumiprobe.com These water-soluble versions are particularly valuable for labeling proteins and other biomolecules in their native, aqueous environments without the need for organic co-solvents. interchim.fr
Function-Specific Moieties: Novel derivatives are being designed with additional chemical groups to enable new functionalities. This includes the incorporation of moieties for targeting specific organelles, reporting on physiological parameters like pH or ion concentration, or participating in multi-step labeling schemes.
A significant area of innovation lies in the creation of fluorogenic probes. For instance, tetrazine-quenched cyanine probes have been synthesized, where the fluorescence of the cyanine core is initially quenched. nih.gov Upon a bioorthogonal reaction with a target molecule, this quenching is relieved, leading to a substantial increase in fluorescence. nih.gov This "turn-on" mechanism is highly advantageous for reducing background noise in no-wash imaging experiments. nih.gov
Advanced Applications in Systems Biology and Multi-Omics Research
The ability of Cyanine3.5 azide to specifically label biomolecules makes it an invaluable tool for systems biology and multi-omics approaches, which aim to understand the complex interplay of various cellular components.
Visualizing Newly Synthesized Biomolecules: In a notable application, Cyanine3.5 azide has been used in combination with bioorthogonal labeling and primed DNA amplification to visualize newly synthesized RNA. lumiprobe.com This allows researchers to study gene expression dynamics with high spatial and temporal resolution.
Multi-Color Imaging: The distinct spectral properties of Cyanine3.5 allow for its use in multi-color imaging experiments alongside other fluorescent probes. By combining Cyanine3.5 azide with other click-chemistry compatible dyes that have different emission wavelengths, researchers can simultaneously track multiple molecular species within a single cell. This is crucial for understanding the co-localization and interaction of different proteins, nucleic acids, and glycans.
Flow Cytometry: The bright fluorescence of Cyanine3.5 makes it well-suited for flow cytometry applications. axispharm.commedchemexpress.com Cells labeled with Cyanine3.5 azide can be readily detected and sorted, enabling the high-throughput analysis of cell populations based on the presence of specific biomolecules. This has significant implications for immunology, cancer biology, and drug discovery.
Innovation in Bioorthogonal Chemistry Beyond Traditional Click Reactions
While the copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions are the most common methods for using Cyanine3.5 azide, the broader field of bioorthogonal chemistry is continually expanding. medchemexpress.commedchemexpress.com
Alternative Bioorthogonal Reactions: Researchers are exploring alternative bioorthogonal reaction pairs to expand the toolkit for molecular labeling. These new reactions aim to offer faster kinetics, improved biocompatibility, and the ability to perform multiple, orthogonal labeling steps within the same biological system. While not directly involving Cyanine3.5 azide, these advancements create new possibilities for its future use in more complex experimental designs.
Chemo-selective Ligation: Innovations in chemo-selective ligation techniques are enabling the precise attachment of probes like Cyanine3.5 azide to specific sites on proteins. lumiprobe.com This level of control is essential for studying protein structure and function with minimal perturbation.
Photo-activatable and Photo-switchable Probes: The development of photo-activatable or photo-switchable versions of cyanine dyes is a promising area of research. nih.gov These probes can be "turned on" or have their fluorescence properties altered by specific wavelengths of light, providing an additional layer of control for advanced imaging techniques like photo-activated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM). nih.gov
The ongoing research and development in these areas promise to further solidify the position of Cyanine3.5 azide and its derivatives as indispensable tools in the molecular life sciences. The ability to synthesize novel variants with tailored properties, coupled with their application in cutting-edge research areas and the continuous innovation in bioorthogonal chemistry, ensures that these fluorescent probes will continue to illuminate our understanding of biology for years to come.
Q & A
Q. What are the optimal storage conditions for Cyanine3.5 azide (chloride) to ensure long-term stability in biological imaging experiments?
Cyanine3.5 azide should be stored in aliquots at -20°C in airtight, light-protected containers to minimize photodegradation and hydrolysis. For aqueous applications, use sulfonated derivatives (e.g., Sulfo-Cyanine3.5 azide) to enhance solubility and reduce aggregation. Always confirm dye integrity via UV-Vis spectroscopy (peak absorbance ~588 nm) before critical experiments .
Q. How can researchers validate the purity and concentration of Cyanine3.5 azide (chloride) prior to click chemistry conjugation?
Use HPLC-MS for purity assessment, focusing on the absence of free azide or unreacted intermediates. Quantify concentration via molar extinction coefficient (ε ≈ 150,000 M⁻¹cm⁻¹ at 588 nm). For consistency, prepare fresh dye solutions in anhydrous DMSO and avoid freeze-thaw cycles .
Q. What solvent systems are compatible with Cyanine3.5 azide (chloride) for in vitro labeling?
Cyanine3.5 azide is soluble in DMF, DMSO, or methanol but has limited water solubility (<1 mM). For aqueous reactions, use sulfonated variants or add co-solvents (e.g., 10% DMSO in PBS). Note that high organic solvent concentrations may destabilize biomolecules; optimize ratios via pilot trials .
Q. What controls are essential when using Cyanine3.5 azide (chloride) in fluorescence microscopy to minimize artifacts?
Include:
- No-dye controls to assess autofluorescence.
- Competitive inhibition (e.g., excess alkyne tags) to confirm labeling specificity.
- Photobleaching controls to calibrate exposure times and laser intensities .
Advanced Research Questions
Q. How can researchers optimize CuAAC reaction efficiency for Cyanine3.5 azide (chloride) in live-cell imaging without inducing cytotoxicity?
Use BTTAA (bis-triazole ligand) with Cu(I) to enhance reaction kinetics while reducing copper toxicity. Maintain Cu(I) concentrations below 50 µM and incubate at 4°C for 15–30 minutes. Validate reaction efficiency via flow cytometry or gel electrophoresis .
Q. What strategies resolve discrepancies in fluorescence intensity data when Cyanine3.5 azide (chloride) is used across different experimental models (e.g., fixed cells vs. tissue sections)?
Discrepancies often arise from variations in sample permeability or quenching agents . Perform:
Q. How can Cyanine3.5 azide (chloride) be integrated into multiplexed imaging workflows with minimal spectral overlap?
Pair Cyanine3.5 (λem ~604 nm) with dyes emitting in green (e.g., FITC) or far-red (e.g., Cy5) channels. Use spectral unmixing software (e.g., Zeiss Zen or ImageJ plugins) to deconvolve signals. Validate with single-dye reference samples .
Q. What analytical approaches validate successful bioconjugation of Cyanine3.5 azide (chloride) to target biomolecules?
Q. How do researchers address batch-to-batch variability in Cyanine3.5 azide (chloride) synthesis for reproducible quantification?
Implement QC protocols :
Q. What methodologies mitigate photobleaching of Cyanine3.5 azide (chloride) during long-term time-lapse imaging?
- Use antifade mounting media (e.g., ProLong Diamond).
- Limit excitation light intensity and employ HILO microscopy to reduce background noise.
- Conduct photon count calibration to determine optimal acquisition intervals .
Data Analysis and Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
